molecular formula C10H6N4O2S B13890736 4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole

4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole

Cat. No.: B13890736
M. Wt: 246.25 g/mol
InChI Key: BJWJQSLEAHVBLC-UHFFFAOYSA-N
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Description

4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a thioamide in the presence of an oxidizing agent. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like copper(I) iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits quorum sensing pathways in bacteria, thereby preventing biofilm formation and reducing bacterial virulence . The compound’s nitro group is crucial for its activity, as it can undergo reduction to form reactive intermediates that interact with bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Nitroimidazo[1,2-a]pyridin-2-yl)phenol
  • 2-(4-Nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine
  • 7-Methyl-2-(4-methylphenyl)-3-nitroimidazo[1,2-a]pyridine

Uniqueness

4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole is unique due to the presence of both imidazo[1,2-a]pyridine and thiazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical reactivity and biological activity compared to similar compounds that may only contain one of these rings .

Properties

Molecular Formula

C10H6N4O2S

Molecular Weight

246.25 g/mol

IUPAC Name

4-(6-nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole

InChI

InChI=1S/C10H6N4O2S/c15-14(16)7-1-2-10-12-8(4-13(10)3-7)9-5-17-6-11-9/h1-6H

InChI Key

BJWJQSLEAHVBLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1[N+](=O)[O-])C3=CSC=N3

Origin of Product

United States

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